N-(2-methoxy-4-nitrophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H19N3O6S and its molecular weight is 357.38 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxy-4-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is 357.09945651 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties and Potential Applications
Selective Serotonin Receptor Agonism : A synthesized series of benzamide derivatives, including compounds structurally related to N-(2-methoxy-4-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, demonstrated potential as selective serotonin 4 (5-HT4) receptor agonists. These compounds were shown to accelerate gastric emptying and increase the frequency of defecation, indicating potential application as prokinetic agents with reduced side effects due to minimal affinity for 5-HT3- and dopamine D2 receptors. This research suggests a novel approach to enhancing gastrointestinal motility, effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Synthesis and Evaluation for Gastrointestinal Motility : Further studies on benzamide derivatives bearing various substituents demonstrated the importance of molecular modifications in achieving favorable pharmacological profiles. The research aimed at identifying orally active compounds revealed that replacing specific moieties can significantly influence the intestinal absorption rate, thereby enhancing oral bioavailability. These findings underscore the compound's role in developing treatments for gastrointestinal disorders (Sonda et al., 2003).
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-13-9-11(17(19)20)3-4-12(13)15-14(18)10-5-7-16(8-6-10)24(2,21)22/h3-4,9-10H,5-8H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUCLCLXAGIFFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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